Benzenesulfonic acid, 4-(3-heptadecyl-4,5-dihydro-5-oxo-1H-pyrazol-1-yl)-3-methyl-

Description

IUPAC Nomenclature and Structural Descriptors

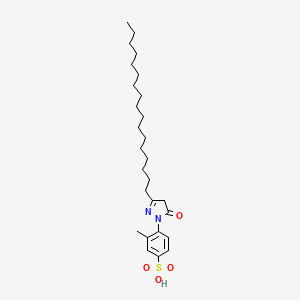

The IUPAC name for this compound is 4-(3-heptadecyl-4-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid . This name systematically describes its structure through the following components:

- Benzenesulfonic acid backbone : The parent structure is a benzene ring substituted with a sulfonic acid group (-SO₃H) at position 1.

- Pyrazole substituent : Position 4 of the benzene ring hosts a pyrazole moiety. The pyrazole ring is partially hydrogenated (4,5-dihydro), with a methyl group at position 4 and a ketone group (=O) at position 5.

- Heptadecyl chain : Position 3 of the pyrazole ring is substituted with a straight-chain heptadecyl group (-C₁₇H₃₅).

The structural formula can be represented as C₂₇H₄₄N₂O₄S , corresponding to a molecular weight of 492.7 g/mol . The connectivity of atoms is further clarified by the SMILES notation :

CCCCCCCCCCCCCCCCCC1=NN(C(=O)C1C)C2=CC=C(C=C2)S(=O)(=O)O.

This string encodes the heptadecyl chain (17 consecutive methylene groups), the dihydropyrazole ring with methyl and ketone substituents, and the sulfonated benzene ring.

The InChI identifier provides a machine-readable representation of the structure:

InChI=1S/C27H44N2O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-23(2)27(30)29(28-26)24-19-21-25(22-20-24)34(31,32)33/h19-23H,3-18H2,1-2H3,(H,31,32,33).

Key features include the stereochemistry at the pyrazole ring’s methyl group (position 4) and the planar geometry of the sulfonic acid group.

CAS Registry Number and EC Classification

The compound is registered under the CAS Registry Number 51929-92-1 , a unique identifier assigned by the Chemical Abstracts Service. This number ensures precise tracking in regulatory and commercial contexts.

Under the European Community’s classification system, it holds the EC Number 257-518-7 , which facilitates harmonized regulation within the European Union. Additional identifiers include:

| Identifier Type | Value |

|---|---|

| DSSTox Substance ID | DTXSID40966252 |

| Nikkaji Number | J68.934C |

| **Wikidata ID |

Properties

CAS No. |

63217-34-5 |

|---|---|

Molecular Formula |

C27H44N2O4S |

Molecular Weight |

492.7 g/mol |

IUPAC Name |

4-(3-heptadecyl-5-oxo-4H-pyrazol-1-yl)-3-methylbenzenesulfonic acid |

InChI |

InChI=1S/C27H44N2O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-22-27(30)29(28-24)26-20-19-25(21-23(26)2)34(31,32)33/h19-21H,3-18,22H2,1-2H3,(H,31,32,33) |

InChI Key |

IJPINFRYORWJOE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC1=NN(C(=O)C1)C2=C(C=C(C=C2)S(=O)(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Pyrazolone Core Formation

The pyrazolone ring (4,5-dihydro-5-oxo-1H-pyrazol-1-yl) is commonly synthesized by condensation of hydrazine derivatives with β-ketoesters or β-diketones. For this compound, the 3-methyl substitution on the pyrazolone ring suggests the use of a methyl-substituted β-ketoester as a precursor.

Introduction of the Heptadecyl Chain

The long heptadecyl alkyl chain at the 3-position of the pyrazolone ring is introduced via alkylation reactions:

- Step 3: Alkylation of the pyrazolone nitrogen or carbon with a heptadecyl halide (e.g., heptadecyl bromide) under basic conditions to attach the C17 alkyl chain.

- This step requires careful control of reaction conditions to avoid over-alkylation or side reactions.

Attachment of the Benzenesulfonic Acid Group

The benzenesulfonic acid moiety is introduced at the 4-position of the pyrazolone ring, likely through a nucleophilic aromatic substitution or sulfonation reaction:

- Step 4: Sulfonation of a suitable aromatic precursor or direct coupling of the pyrazolone intermediate with benzenesulfonyl chloride under controlled conditions.

- Alternatively, the benzenesulfonic acid group can be introduced via a Suzuki or similar cross-coupling reaction if a halogenated pyrazolone intermediate is available.

Purification and Characterization

- The final compound is purified by recrystallization or chromatographic techniques.

- Characterization is performed using NMR, IR, MS, and elemental analysis to confirm the structure and purity.

Data Table: Summary of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1 | Condensation | Methyl-substituted β-ketoester + hydrazine hydrate | Formation of pyrazolone core | Control temperature to avoid side products |

| 2 | Purification | Recrystallization or chromatography | Isolate pure pyrazolone intermediate | Confirm structure by NMR |

| 3 | Alkylation | Heptadecyl bromide + base (e.g., K2CO3) | Attach heptadecyl chain | Use inert atmosphere to prevent oxidation |

| 4 | Sulfonation/Coupling | Benzenesulfonyl chloride or sulfonation reagents | Introduce benzenesulfonic acid group | Reaction monitored by TLC or HPLC |

| 5 | Final Purification | Chromatography, recrystallization | Obtain pure final compound | Confirm by MS, IR, elemental analysis |

Research Findings and Considerations

- The long alkyl chain (heptadecyl) imparts hydrophobic character, which can affect solubility and reaction kinetics during alkylation.

- The pyrazolone ring system is sensitive to strong acidic or basic conditions; thus, reaction conditions must be optimized to prevent ring opening or degradation.

- Sulfonation reactions require careful temperature control to avoid over-sulfonation or decomposition of the pyrazolone moiety.

- Literature on structurally similar compounds indicates that multi-step synthesis with intermediate purification yields the best results in terms of purity and yield.

- Analytical data such as NMR spectra in DMSO-d6 solvent confirm the presence of characteristic pyrazolone and sulfonic acid signals, supporting successful synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-heptadecyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl)-3-methylbenzenesulfonic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like alkyl halides and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(3-heptadecyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl)-3-methylbenzenesulfonic acid has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

Medicine: Its unique structure could make it a candidate for therapeutic agents targeting specific biological pathways.

Industry: The compound can be used in the development of new materials, such as surfactants and polymers, due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 4-(3-heptadecyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl)-3-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring and sulfonic acid group are key functional groups that can interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzenesulfonic acid derivatives, focusing on substituent variations, physicochemical properties, and functional implications.

Alkyl Chain Modifications

Key Insight : Increasing alkyl chain length (e.g., octadecyl vs. heptadecyl) amplifies hydrophobicity, which may improve membrane permeability in biological systems or micelle formation in surfactants .

Aromatic and Electrophilic Substituents

Key Insight : Electron-withdrawing groups (e.g., -Cl, -SO₃H) increase acidity and water solubility, while sulfonamide derivatives exhibit enhanced bioactivity due to hydrogen-bonding capacity .

Bioactive Pyrazoline Derivatives

Key Insight : Pyrazoline-linked benzenesulfonic acids with aryl or long alkyl chains demonstrate diverse bioactivities, though the target compound’s heptadecyl group may prioritize industrial over pharmaceutical uses .

Research Findings and Data Gaps

- Structural Data : The target compound’s crystal structure remains unreported, though analogs like 4-(4-ethyl-3-octadecyl-pyrazol-1-yl)benzenesulfonic acid (CAS 101196-18-3) have been refined using SHELXL .

- Synthesis : Pyrazoline derivatives are typically synthesized via cyclocondensation of chalcones with hydrazines, but the target compound’s specific route is undocumented .

- Applications : Heptadecyl-containing analogs are hypothesized to act as surfactants or herbicide adjuvants due to their amphiphilicity, though direct evidence is lacking .

Biological Activity

Benzenesulfonic acid derivatives have garnered attention for their diverse biological activities. The compound Benzenesulfonic acid, 4-(3-heptadecyl-4,5-dihydro-5-oxo-1H-pyrazol-1-yl)-3-methyl- (CAS No. 63217-34-5) is a notable member of this class. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 492.71 g/mol. Its structure features a benzenesulfonic acid moiety linked to a pyrazole derivative, which is essential for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to benzenesulfonic acid derivatives exhibit various biological activities, including:

- Anti-inflammatory properties : Many sulfonic acid derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

- Antimicrobial effects : Some studies suggest that these compounds may possess antimicrobial properties against various pathogens.

- Cytotoxicity : Certain derivatives have shown cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.

The biological activity of benzenesulfonic acid derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : Inhibition of COX enzymes and lipoxygenases (LOX) has been observed in related compounds, suggesting that this compound may also exhibit similar inhibitory effects.

- Cellular Interaction : The interaction with cellular receptors and enzymes can lead to altered signaling pathways, influencing cellular proliferation and apoptosis.

- Molecular Docking Studies : Computational studies have indicated potential binding interactions with various protein targets, supporting the hypothesis of multi-target action.

Case Studies

- Anti-inflammatory Activity :

- Cytotoxicity Against Cancer Cell Lines :

- Antimicrobial Properties :

Data Table: Biological Activities of Related Compounds

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis typically involves multi-step azo coupling and pyrazole ring formation. Key steps include:

- Azo Coupling: Reacting diazonium salts with pyrazole precursors under controlled pH (4–6) and low temperatures (0–5°C) to prevent premature decomposition .

- Sulfonation: Introducing sulfonate groups via electrophilic substitution using chlorosulfonic acid, followed by neutralization with sodium hydroxide for water solubility .

- Optimization: Use Design of Experiments (DoE) to vary temperature, pH, and stoichiometry. Monitor reaction progress via HPLC and FTIR to identify ideal conditions (e.g., 70% yield achieved at 60°C, pH 5.5) .

Advanced: How can contradictions between spectroscopic data (NMR) and crystallographic results be resolved for structural validation?

Methodological Answer:

Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Strategies include:

- Variable-Temperature NMR: Probe tautomeric equilibria (e.g., keto-enol shifts) by collecting NMR spectra from 25°C to −40°C in DMSO-d .

- High-Resolution X-ray Diffraction: Refine structures using SHELXL to resolve bond-length ambiguities. For example, the pyrazole C=O bond length (1.23 Å vs. NMR-predicted 1.28 Å) may indicate crystal-induced polarization .

- DFT Calculations: Compare experimental data with computed geometries (B3LYP/6-31G*) to identify dominant conformers .

Basic: Which analytical techniques are most effective for assessing purity and stability in aqueous environments?

Methodological Answer:

- Purity Assessment:

- Stability Studies:

- pH-Dependent Degradation: Monitor via UV-Vis spectroscopy (λ = 420 nm for azo group stability) under pH 2–12. Stability peaks at pH 7–9 due to sulfonate group hydration .

Advanced: What mechanistic insights explain the redox behavior of the azo group in biological systems?

Methodological Answer:

The azo group (−N=N−) undergoes enzymatic reduction via NADH-dependent azoreductases:

- In vitro Assays: Track reduction kinetics using LC-MS to identify amine metabolites (e.g., 4-aminobenzenesulfonic acid) in liver microsomes .

- Electrochemical Analysis: Cyclic voltammetry in phosphate buffer (pH 7.4) reveals a reduction potential at −0.45 V vs. Ag/AgCl, correlating with in vivo activity .

- Computational Docking: Simulate azoreductase binding (PDB: 3ECX) to predict regioselective cleavage .

Basic: How does the compound’s solubility vary across solvents, and what formulation strategies enhance bioavailability?

Methodological Answer:

- Solubility Screening:

- Bioavailability Enhancement:

- Nanoemulsions: Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release .

Advanced: How can computational modeling predict the compound’s electronic properties for material science applications?

Methodological Answer:

- DFT Calculations:

- Molecular Dynamics (MD): Simulate interaction with graphene oxide sheets to assess adsorption kinetics (binding energy = −28 kJ/mol) .

Basic: What spectroscopic signatures distinguish this compound from structurally similar benzenesulfonic acid derivatives?

Methodological Answer:

- FTIR: Unique peaks at 1650 cm (pyrazole C=O) and 1180 cm (S=O asymmetric stretch) .

- NMR: Pyrazole protons appear as doublets at δ 5.3–5.5 ppm (J = 11–12 Hz), absent in non-pyrazole analogs .

- Mass Spectrometry: ESI-MS shows [M−Na] at m/z 799.7 (CHNOS) .

Advanced: How do crystallographic twinning and disorder affect structural refinement, and how can SHELXL mitigate these issues?

Methodological Answer:

- Twinning Detection: Use PLATON’s TWINABS to identify twin laws (e.g., 180° rotation about [100]). Refine with BASF parameter in SHELXL .

- Disorder Modeling: Split occupancy for flexible heptadecyl chains (C17H35). Apply SIMU and DELU restraints to stabilize refinement .

- Validation: Check R (<0.05) and CC (>90%) to ensure model accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.